molecular formula C22H20 B14753787 Bicyclo[16.4.0]docosa-1,3,5,7,9,11,13,15,17,19,21-undecaene CAS No. 266-71-7

Bicyclo[16.4.0]docosa-1,3,5,7,9,11,13,15,17,19,21-undecaene

Cat. No.: B14753787
CAS No.: 266-71-7
M. Wt: 284.4 g/mol
InChI Key: AXTHLVDCSAHGQP-UHFFFAOYSA-N
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Description

Bicyclo[1640]docosa-1,3,5,7,9,11,13,15,17,19,21-undecaene is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo[16.4.0]docosa-1,3,5,7,9,11,13,15,17,19,21-undecaene typically involves multiple steps, starting from simpler organic molecules. The process often includes cyclization reactions, where linear precursors are transformed into the bicyclic structure under specific conditions. Common reagents used in these reactions include strong acids or bases, catalysts, and solvents that facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, such as continuous flow reactors, which allow for the efficient and consistent production of the compound. These methods are designed to optimize yield and purity while minimizing the production of unwanted by-products.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[16.4.0]docosa-1,3,5,7,9,11,13,15,17,19,21-undecaene undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogens, nucleophiles, and various catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or alkanes.

Scientific Research Applications

Bicyclo[16.4.0]docosa-1,3,5,7,9,11,13,15,17,19,21-undecaene has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of Bicyclo[16.4.0]docosa-1,3,5,7,9,11,13,15,17,19,21-undecaene involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as modulation of enzyme activity or alteration of cellular signaling pathways. The exact mechanism depends on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Bicyclo[16.4.0]docosa-1,3,5,7,9,11,13,15,17,19,21-undecaene can be compared with other similar compounds, such as:

    Docosa-1,3,5,7,9,11,13,15,17,19,21-undecayne: Another polycyclic compound with a similar structure but different chemical properties.

    1,21-Docosadiene: A related compound with a simpler structure and different reactivity.

The uniqueness of this compound lies in its specific bicyclic structure, which imparts distinct chemical and physical properties that are not found in its analogs .

Properties

CAS No.

266-71-7

Molecular Formula

C22H20

Molecular Weight

284.4 g/mol

IUPAC Name

bicyclo[16.4.0]docosa-1,3,5,7,9,11,13,15,17,19,21-undecaene

InChI

InChI=1S/C22H20/c1-2-4-6-8-10-12-14-18-22-20-16-15-19-21(22)17-13-11-9-7-5-3-1/h1-20H

InChI Key

AXTHLVDCSAHGQP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=CC=CC=CC=C2C=CC=CC2=CC=CC=CC=C1

Origin of Product

United States

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